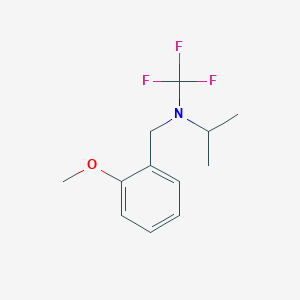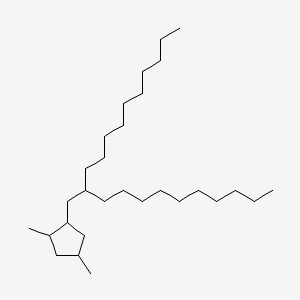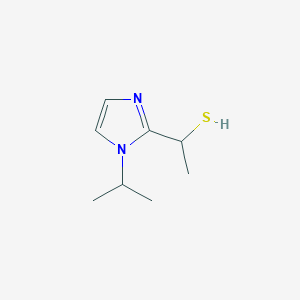
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is a complex organic compound with a unique structure that includes a piperidine ring, a phenylethyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include pyridinium hydrobromide perbromide, which is a brominating and oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as pyridinium hydrobromide perbromide.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium hydrobromide perbromide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanamide, N-(4-(1-oxopropyl)-4-piperidinyl)-N-phenyl-
- Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-methyl-
Uniqueness
Propanamide, N-(4-(1-oxopropyl)-1-(2-phenylethyl)-4-piperidinyl)-N-phenyl- is unique due to its specific structural features, such as the presence of both a phenylethyl group and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
60644-97-5 |
|---|---|
Formule moléculaire |
C25H32N2O2 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-phenyl-N-[1-(2-phenylethyl)-4-propanoylpiperidin-4-yl]propanamide |
InChI |
InChI=1S/C25H32N2O2/c1-3-23(28)25(27(24(29)4-2)22-13-9-6-10-14-22)16-19-26(20-17-25)18-15-21-11-7-5-8-12-21/h5-14H,3-4,15-20H2,1-2H3 |
Clé InChI |
MEFSUFUXHLHDHA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
![2-[(3-Chloro-4-ethoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13948137.png)










![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)

